N-(4-Ethylamino-cyclohexyl)-acetamide
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Overview
Description
N-(4-Ethylamino-cyclohexyl)-acetamide: is a chemical compound with the molecular formula C10H19NO2
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclohexylamine and ethylamine as the primary starting materials.
Reaction Steps: The process involves the reaction of cyclohexylamine with ethylamine under controlled conditions to form the intermediate N-ethylcyclohexylamine . This intermediate is then acylated with acetic anhydride to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-ethylcyclohexanone .
Reduction: Reduction reactions can convert the compound into N-ethylcyclohexylamine .
Substitution: Substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acid chlorides are employed.
Major Products Formed:
N-ethylcyclohexanone: (from oxidation)
N-ethylcyclohexylamine: (from reduction)
Various substituted derivatives (from substitution reactions)
Scientific Research Applications
Chemistry: N-(4-Ethylamino-cyclohexyl)-acetamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and analgesic properties. Industry: It is used in the manufacturing of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism by which N-(4-Ethylamino-cyclohexyl)-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or agonist of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
N-ethylcyclohexylamine
N-methylcyclohexylamine
N-propylcyclohexylamine
Uniqueness: N-(4-Ethylamino-cyclohexyl)-acetamide is unique due to its specific structural features, which influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(ethylamino)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-11-9-4-6-10(7-5-9)12-8(2)13/h9-11H,3-7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWKQVMEBKASGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC(CC1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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